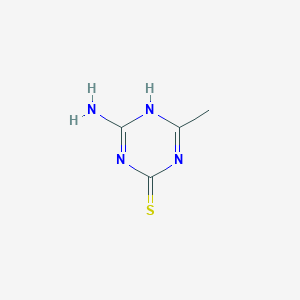
4-アミノ-6-メチル-1,3,5-トリアジン-2-チオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-methyl-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
科学的研究の応用
4-Amino-6-methyl-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of herbicides, corrosion inhibitors, and polymer stabilizers.
作用機序
Target of Action
Similar triazine derivatives have shown anticancer activity, suggesting that their targets may be related to cellular processes involved in cancer progression .
Mode of Action
It’s known that triazine derivatives can interact with their targets through hydrogen bonding and van der waals interactions . These interactions can lead to changes in the target’s function, potentially inhibiting processes necessary for disease progression .
Biochemical Pathways
Given the anticancer activity of similar triazine derivatives, it’s plausible that this compound may affect pathways related to cell proliferation, migration, and adhesion .
Pharmacokinetics
The solubility of a compound in water and organic solvents can impact its bioavailability . Therefore, further studies are needed to determine the pharmacokinetic properties of this compound.
Result of Action
Similar triazine derivatives have shown to inhibit the migration, invasion, adhesion, and proliferation of cancer cells . This suggests that 4-Amino-6-methyl-1,3,5-triazine-2-thiol may have similar effects.
Action Environment
The action, efficacy, and stability of 4-Amino-6-methyl-1,3,5-triazine-2-thiol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s stability and interaction with its targets.
生化学分析
Biochemical Properties
Triazine derivatives are known to interact with various enzymes and proteins
Cellular Effects
Some triazine derivatives have been shown to inhibit cellular processes and trigger apoptotic cell death
Molecular Mechanism
Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization
Dosage Effects in Animal Models
Some triazine derivatives have been shown to have moderate acute toxicity in mammals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-1,3,5-triazine-2-thiol typically involves the reaction of cyanuric chloride with appropriate amines and thiols. One common method includes the nucleophilic substitution of cyanuric chloride with methylamine and thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions: 4-Amino-6-methyl-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, substituted triazines, and various amine derivatives .
類似化合物との比較
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Known for its use as an intermediate in the synthesis of herbicides.
2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine: Utilized in the synthesis of various pharmaceuticals.
4,6-Diamino-1,3,5-triazine-2-carbohydrazides: Explored for their antimicrobial properties.
Uniqueness: 4-Amino-6-methyl-1,3,5-triazine-2-thiol stands out due to its unique combination of amino and thiol groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research .
特性
IUPAC Name |
2-amino-6-methyl-1H-1,3,5-triazine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXDBYYCGHGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)N=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
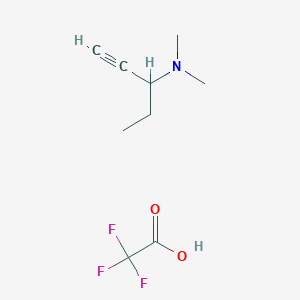
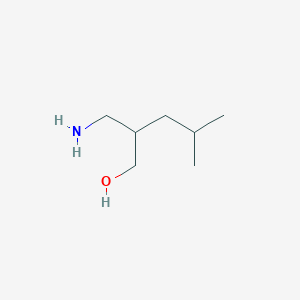
![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)

![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)
![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)

![ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate](/img/structure/B2367707.png)
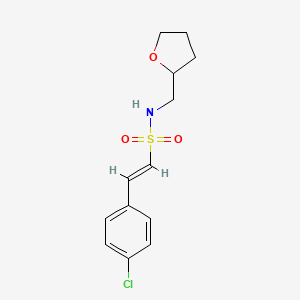
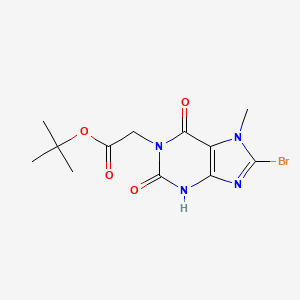
methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2367713.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2367715.png)
